molecular formula C8H11NO2 B14221640 (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid CAS No. 776291-52-2

(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid

Cat. No.: B14221640
CAS No.: 776291-52-2
M. Wt: 153.18 g/mol
InChI Key: XKICYRRQYLCDHU-RQJHMYQMSA-N
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Description

(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is a chiral amino acid derivative with significant interest in pharmaceutical and synthetic chemistry. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxylic acid group, makes it a valuable building block for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the sequential SN2–SN2’ dialkylation of a glycine Schiff base Ni(II) complex . This process includes phase transfer catalysis (PTC) alkylation followed by homogeneous SN2’ cyclization and disassembly of the resultant Ni(II) complex. The reactions are conducted under operationally convenient conditions and can be scaled up for larger production .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for industrial use. The use of chiral catalysts and optimized reaction conditions would be crucial for maintaining high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its use in antiviral agents, it acts as a protease inhibitor, binding to the active site of the viral protease and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is unique due to its cyclopentane ring structure, which imparts rigidity and specific stereochemical properties. This makes it particularly valuable in the design of conformationally constrained analogs of natural amino acids and peptidomimetics.

Properties

CAS No.

776291-52-2

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-2-5-3-6(8(10)11)7(9)4-5/h6-7H,1,3-4,9H2,(H,10,11)/t6-,7+/m1/s1

InChI Key

XKICYRRQYLCDHU-RQJHMYQMSA-N

Isomeric SMILES

C=C=C1C[C@H]([C@H](C1)N)C(=O)O

Canonical SMILES

C=C=C1CC(C(C1)N)C(=O)O

Origin of Product

United States

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